molecular formula C5H7ClFNO2 B13578842 2-(Azetidin-3-ylidene)-2-fluoroaceticacidhydrochloride

2-(Azetidin-3-ylidene)-2-fluoroaceticacidhydrochloride

Katalognummer: B13578842
Molekulargewicht: 167.56 g/mol
InChI-Schlüssel: HOSYLKDJIMXCCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride is a compound that features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride typically begins with the preparation of the azetidine ring. One common method involves the Horner–Wadsworth–Emmons reaction, where azetidin-3-one is converted to methyl (N-Boc-azetidin-3-ylidene)acetate. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids for Suzuki–Miyaura cross-coupling and bases such as DBU for the Horner–Wadsworth–Emmons reaction. Typical conditions involve the use of organic solvents like dichloromethane and methanol, and reactions are often carried out under inert atmospheres to prevent oxidation .

Major Products Formed

The major products formed from these reactions include various substituted azetidines and functionalized amino acid derivatives, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and amino acid derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for drug development, particularly in the design of peptidomimetics and enzyme inhibitors.

    Industry: The compound is used in the synthesis of polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride involves its interaction with biological targets through its reactive azetidine ring. The ring strain facilitates its binding to enzymes and receptors, potentially inhibiting their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Azetidin-3-ylidene)-2-fluoroacetic acid hydrochloride is unique due to the presence of both the azetidine ring and the fluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C5H7ClFNO2

Molekulargewicht

167.56 g/mol

IUPAC-Name

2-(azetidin-3-ylidene)-2-fluoroacetic acid;hydrochloride

InChI

InChI=1S/C5H6FNO2.ClH/c6-4(5(8)9)3-1-7-2-3;/h7H,1-2H2,(H,8,9);1H

InChI-Schlüssel

HOSYLKDJIMXCCD-UHFFFAOYSA-N

Kanonische SMILES

C1C(=C(C(=O)O)F)CN1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.